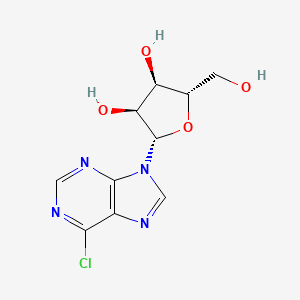
1,2-Diphenylethene-1,2-dithiolate;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenylethene-1,2-dithiolate;nickel is a nickel(II) complex with a square planar geometry. This compound is known for its unique electrical conductivity properties in the solid state, making it a subject of interest in material science and chemistry .
Méthodes De Préparation
The synthesis of 1,2-Diphenylethene-1,2-dithiolate;nickel typically involves the reaction of nickel(II) salts with 1,2-diphenylethene-1,2-dithiolate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity products .
Analyse Des Réactions Chimiques
1,2-Diphenylethene-1,2-dithiolate;nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic properties.
Reduction: Reduction reactions can alter the oxidation state of the nickel center, affecting the compound’s reactivity.
Substitution: Ligand substitution reactions can occur, where the 1,2-diphenylethene-1,2-dithiolate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. .
Applications De Recherche Scientifique
1,2-Diphenylethene-1,2-dithiolate;nickel has several scientific research applications:
Material Science: Its electrical conductivity properties make it useful in the development of conductive materials and semiconductors.
Chemistry: The compound is studied for its unique reactivity and coordination chemistry.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical treatments.
Industry: It is used in the production of advanced materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 1,2-Diphenylethene-1,2-dithiolate;nickel involves its ability to conduct electricity through covalent and electrostatic bonds in the solid state. The compound’s square planar geometry and the presence of sulfur atoms in the ligand backbone facilitate electron conduction. Molecular orbital calculations have shown that the long intermolecular distance and π-π stacking interactions play a crucial role in its semiconductive properties .
Comparaison Avec Des Composés Similaires
1,2-Diphenylethene-1,2-dithiolate;nickel can be compared with other nickel(II) dithiolene complexes, such as bis(dithiobenzil)nickel(II) and di(naphthalen-2-yl)-1,2-diphenylethene-based compounds. These compounds share similar structural features but may differ in their electronic properties and reactivity. The unique aspect of this compound lies in its specific electrical conductivity and semiconductive behavior .
Propriétés
Formule moléculaire |
C28H20NiS4-4 |
|---|---|
Poids moléculaire |
543.4 g/mol |
Nom IUPAC |
1,2-diphenylethene-1,2-dithiolate;nickel |
InChI |
InChI=1S/2C14H12S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/p-4 |
Clé InChI |
LJISAPFYPQSNRX-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)






![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)




![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)

